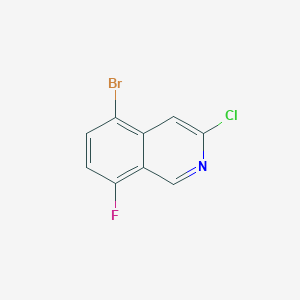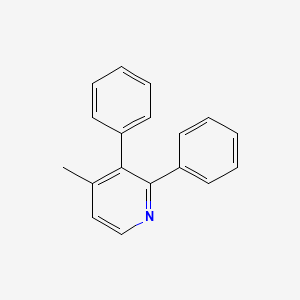
2-(2-(Methylamino)propan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Methylamino)propan-2-yl)benzonitrile is an organic compound with the molecular formula C11H14N2. This compound is characterized by the presence of a benzonitrile group attached to a methylamino-propan-2-yl substituent. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylamino)propan-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(methylamino)propan-2-yl)benzene with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the bromine atom with a nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylamino)propan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Oxidation of this compound can yield benzoic acid derivatives.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can result in the formation of various substituted benzonitrile derivatives.
Scientific Research Applications
2-(2-(Methylamino)propan-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Methylamino)propan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Methylamino)propan-2-yl)benzene-1,4-diol
- 2-(2-(Methylamino)propan-2-yl)benzene-1,4-diamine
- 2-(2-(Methylamino)propan-2-yl)benzene-1,4-dicarboxylic acid
Uniqueness
2-(2-(Methylamino)propan-2-yl)benzonitrile is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its combination of a benzonitrile group with a methylamino-propan-2-yl substituent allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-[2-(methylamino)propan-2-yl]benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-11(2,13-3)10-7-5-4-6-9(10)8-12/h4-7,13H,1-3H3 |
InChI Key |
UJAKCGMNGPFGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C#N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)










